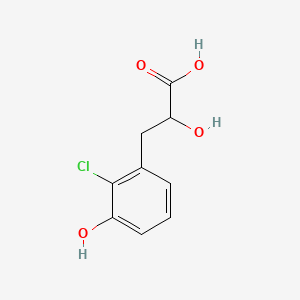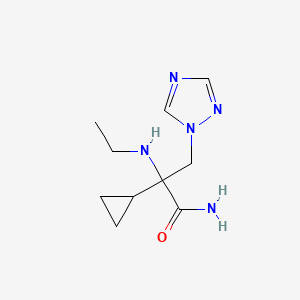
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions.
Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions.
Formation of the Triazole Ring: This can be done through cyclization reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)butanamide
Uniqueness
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C10H17N5O/c1-2-13-10(9(11)16,8-3-4-8)5-15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16) |
InChI Key |
NVNYCFMQHSKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
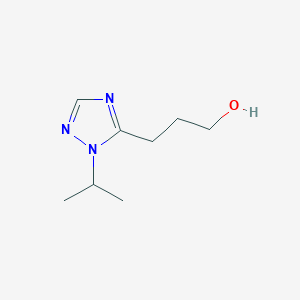

![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
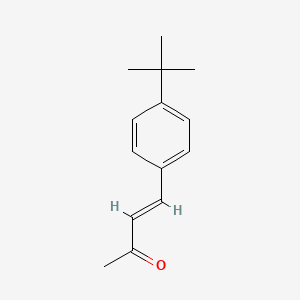
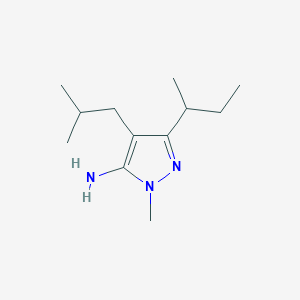
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

